Bis(acetyloxy)[bis(benzoyloxy)]plumbane
Description
Bis(acetyloxy)[bis(benzoyloxy)]plumbane is an organolead compound featuring a central lead (Pb) atom coordinated by two acetyloxy (CH₃COO⁻) and two benzoyloxy (C₆H₅COO⁻) ligands. Organolead compounds are historically significant in materials science and catalysis, though their use is constrained by lead’s toxicity .
Properties
CAS No. |
163316-21-0 |
|---|---|
Molecular Formula |
C18H16O8Pb |
Molecular Weight |
567 g/mol |
IUPAC Name |
[diacetyloxy(benzoyloxy)plumbyl] benzoate |
InChI |
InChI=1S/2C7H6O2.2C2H4O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;2*1-2(3)4;/h2*1-5H,(H,8,9);2*1H3,(H,3,4);/q;;;;+4/p-4 |
InChI Key |
HEALOSLLOPKTMU-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)O[Pb](OC(=O)C)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reaction of lead acetate with benzoyl chloride in the presence of a base (such as pyridine or triethylamine).
- The reaction proceeds as follows:
Comparison with Similar Compounds
Table 1: Key Organolead Compounds and Structural Features
Ligand Effects on Stability and Reactivity
- Acetyloxy vs. However, the aromatic benzoyloxy groups may enhance thermal stability due to conjugation .
- Thioester vs. Ester Ligands : Bis(acetylthio)dimethylplumbane ([62560-48-9]) replaces oxygen with sulfur in the acetyl groups, increasing nucleophilic reactivity but reducing oxidative stability compared to the target compound .
- Methacryloyloxy Ligands: Dimethylbis(methacryloyloxy)plumbane ([22515-48-6]) contains polymerizable methacrylate groups, suggesting applications in cross-linked materials, unlike the non-polymerizable acetyloxy/benzoyloxy ligands in the target compound .
Toxicity and Environmental Impact
All organolead compounds exhibit significant toxicity, but substituents modulate bioavailability. Benzoyloxy groups’ lipophilicity may enhance bioaccumulation in the target compound compared to smaller ligands like acetyloxy. Conversely, methyl or ethyl substituents (e.g., [54338-54-4]) increase volatility, raising inhalation risks .
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